

Technical Guide: Spectral Analysis of 3,5-Disubstituted-4-hydroxybenzaldehydes

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Compound of Interest

Compound Name: 3,5-Diethyl-4-hydroxybenzaldehyde

Cat. No.: B1304944

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Executive Summary

This technical guide provides a comprehensive overview of the spectral data for 3,5-disubstituted-4-hydroxybenzaldehydes, with a specific focus on 3,5-Dimethyl-4-hydroxybenzaldehyde as a representative compound. Due to the limited availability of experimental data for **3,5-Diethyl-4-hydroxybenzaldehyde** in publicly accessible databases and scientific literature, the dimethyl analogue is used to illustrate the expected spectral characteristics and analytical workflow. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

3,5-Disubstituted-4-hydroxybenzaldehydes are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. Their antioxidant properties and utility as synthetic intermediates make them valuable targets for research and development. Spectroscopic analysis is a cornerstone for the characterization and quality control of these molecules. This guide presents a consolidated resource for the spectral data and analytical protocols for 3,5-Dimethyl-4-hydroxybenzaldehyde.

Spectral Data of 3,5-Dimethyl-4-hydroxybenzaldehyde

The following tables summarize the key spectral data for 3,5-Dimethyl-4-hydroxybenzaldehyde.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for 3,5-Dimethyl-4-hydroxybenzaldehyde

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.81	Singlet	1H	Aldehyde (-CHO)
7.54	Singlet	2H	Aromatic (Ar-H)
5.46	Singlet	1H	Hydroxyl (-OH)
2.31	Singlet	6H	Methyl (-CH ₃)

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for 3,5-Dimethyl-4-hydroxybenzaldehyde

Chemical Shift (δ) ppm	Assignment
191.5	Aldehyde Carbonyl (C=O)
158.1	Aromatic C-OH
131.0	Aromatic C-H
129.3	Aromatic C-CHO
123.7	Aromatic C-CH ₃
15.8	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 3,5-Dimethyl-4-hydroxybenzaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3100	Broad	O-H Stretch (Phenolic)
2920	Medium	C-H Stretch (Aromatic)
2860	Medium	C-H Stretch (Aldehydic)
1685	Strong	C=O Stretch (Aldehyde)
1600, 1480	Medium-Strong	C=C Stretch (Aromatic Ring)
1210	Strong	C-O Stretch (Phenolic)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 3,5-Dimethyl-4-hydroxybenzaldehyde

m/z	Relative Intensity (%)	Assignment
150	100	[M] ⁺ (Molecular Ion)
149	95	[M-H] ⁺
121	50	[M-CHO] ⁺
91	30	[C ₇ H ₇] ⁺
77	40	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for 3,5-disubstituted-4-hydroxybenzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS)

is used as an internal standard (0 ppm).

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
- Sample Preparation:
 - Solid Sample (KBr Pellet): Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:

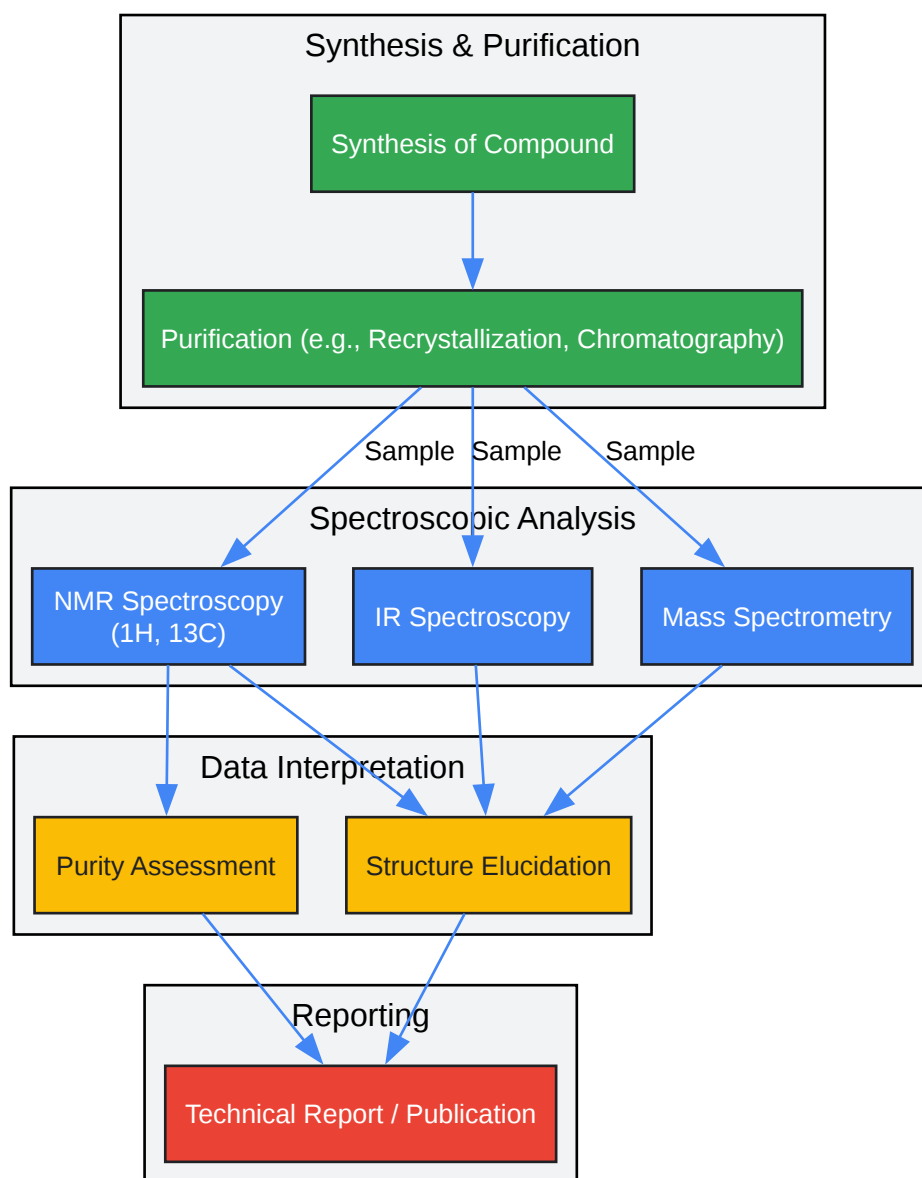
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Processing: The acquired spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Agilent GC-MS system with an electron ionization source).
- Sample Introduction: The sample is introduced via a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is typically used for this class of compounds.
- Data Acquisition:
 - Mass Range: 50-500 m/z .
 - Scan Speed: 1-2 scans/second.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized 3,5-disubstituted-4-hydroxybenzaldehyde.



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Caption: Workflow for the synthesis, purification, and spectral characterization of a 3,5-disubstituted-4-hydroxybenzaldehyde.

Conclusion

The spectral data presented in this guide for 3,5-Dimethyl-4-hydroxybenzaldehyde provides a solid foundation for the characterization of related 3,5-disubstituted-4-hydroxybenzaldehydes. The methodologies outlined are standard practices in the field of analytical chemistry and can be adapted for the analysis of new derivatives. While experimental data for **3,5-Diethyl-4-**

hydroxybenzaldehyde remains to be published in accessible literature, the information provided herein serves as a valuable reference for researchers working with this class of compounds.

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